1-benzyl-N,N,3-trimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N,N,3-trimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The compound’s structure includes a piperidine ring substituted with benzyl and methyl groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,N,3-trimethylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 1-benzylpiperidin-3-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,N,3-trimethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Scientific Research Applications
1-benzyl-N,N,3-trimethylpiperidin-3-amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N,3-trimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-methylpiperidin-3-amine
- 1-benzyl-N,4-dimethylpiperidin-3-amine
- 4-(aminomethyl)-N,N,1-trimethylpiperidin-4-amine
Uniqueness
1-benzyl-N,N,3-trimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological effects, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-N,N,3-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-15(16(2)3)10-7-11-17(13-15)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
InChI Key |
BWNQYXSSTFZDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)CC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.